molecular formula C11H12F3N B2782075 {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 1267449-56-8

{2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine

Cat. No.: B2782075
CAS No.: 1267449-56-8
M. Wt: 215.219
InChI Key: YOWILGGJTLQJCW-UHFFFAOYSA-N
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Description

{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine (CAS: 886365-83-9) is a cyclopropane-containing amine derivative with a trifluoromethyl-substituted phenyl group. Its molecular formula is C₁₁H₁₂F₃N, and it has a molar mass of 215.21 g/mol . It is classified as an irritant and requires storage at 2–8°C . The structure combines electron-withdrawing trifluoromethyl groups with a cyclopropane scaffold, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition .

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWILGGJTLQJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Coupling Reactions: The phenyl ring with the trifluoromethyl group can be coupled with the cyclopropyl ring using Suzuki-Miyaura coupling or other cross-coupling reactions.

Industrial Production Methods

Industrial production of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the trifluoromethyl group or the phenyl ring, leading to defluorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Defluorinated or hydrogenated products.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

{2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and selectivity. The methylamine moiety can form hydrogen bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Key Structural Differences Molecular Formula Molar Mass (g/mol)
{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine 886365-83-9 Reference compound C₁₁H₁₂F₃N 215.21
(R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride 1263094-36-5 Cyclopropane directly attached to phenyl (no methylene spacer) C₁₁H₁₁F₃N·HCl 259.67
{2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine N/A Phenoxy linker replaces cyclopropane C₁₄H₁₂F₃NO 267.25
(4-(Trifluoromethyl)pyridin-2-yl)methanamine 936841-69-9 Pyridine ring replaces benzene C₇H₇F₃N₂ 176.14
rac-[(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride 2059913-91-4 Racemic diastereomer of target compound C₁₁H₁₂F₃N·HCl 251.67

Key Observations :

  • Cyclopropane positioning : The target compound’s cyclopropane is adjacent to both the trifluoromethylphenyl group and a methylene-linked amine, whereas analogues like (R)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine lack the methylene spacer, reducing steric flexibility .
  • Heterocyclic replacements : Pyridine-substituted variants (e.g., (4-(trifluoromethyl)pyridin-2-yl)methanamine) introduce nitrogen into the aromatic system, altering electronic properties and solubility .
  • Linker modifications: Compounds like {2-[4-(trifluoromethyl)phenoxy]phenyl}methanamine replace the cyclopropane with an ether linkage, increasing polarity but reducing conformational rigidity .

Physicochemical Properties

  • Pyridine-containing analogues (e.g., C₇H₇F₃N₂) exhibit higher polarity due to the heterocyclic nitrogen .
  • Stability: Cyclopropane rings are generally stable under physiological conditions, but compounds with ether linkers (e.g., phenoxy derivatives) may be susceptible to oxidative metabolism .

Key Findings :

  • ALK Inhibition : The target compound’s structural relatives (e.g., compounds in and ) show promise as anaplastic lymphoma kinase (ALK) inhibitors, with stereochemistry critically influencing potency. For example, the (1S,2S)-enantiomer of a related cyclopropane derivative achieved 97% yield in synthesis, suggesting optimized routes for active stereoisomers .
  • Cardiac Applications : (R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride is an intermediate in Nelutroctiv (CK-136), a cardiac troponin activator, highlighting the role of fluorine substituents in target specificity .

Biological Activity

{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine, also known as (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropylamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its chemical properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring substituted with a trifluoromethyl group. This unique structure contributes to its distinct chemical behavior, influencing its interactions with enzymes and receptors.

Property Value
Molecular Formula C11H13F3N
Molecular Weight 221.23 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

The mechanism of action of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to certain receptors or enzymes, modulating their activity. Research indicates that this compound may inhibit specific enzymes or alter receptor signaling pathways, which is crucial for its potential therapeutic applications.

Enzyme Inhibition

Studies have shown that {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine exhibits enzyme inhibition properties. For example, it has been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating depression and anxiety disorders.

Receptor Binding

The compound's structural characteristics allow it to interact with various receptors. Preliminary studies indicate that it may bind to adrenergic receptors, which play a critical role in the regulation of cardiovascular functions and mood. The binding affinity and selectivity towards these receptors are essential for developing targeted therapies.

Case Studies

  • Antidepressant Activity : A study exploring the antidepressant effects of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine demonstrated significant improvements in animal models exhibiting depressive behaviors. The compound was shown to enhance serotonin levels through MAO inhibition.
  • Anti-inflammatory Properties : Another investigation indicated that this compound could reduce inflammation markers in vitro. It was found to inhibit the release of pro-inflammatory cytokines from immune cells, suggesting potential use in treating inflammatory conditions.
  • Cancer Research : Recent findings suggest that {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine may exhibit anticancer activity by inducing apoptosis in cancer cell lines. In vitro studies showed that the compound could arrest the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells .

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